molecular formula C₈H₈Br₂N₂O₂ B1145339 Ethyl 3-amino-2,6-dibromoisonicotinate CAS No. 1823000-08-3

Ethyl 3-amino-2,6-dibromoisonicotinate

Cat. No. B1145339
M. Wt: 323.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2,6-dibromoisonicotinate (EDBIN), also known as ethyl 2-bromo-3-aminopropionate, is an organic compound of the aminopropionic acid class. It is a white, crystalline solid that is soluble in water and ethanol. EDBIN is used as a reagent in organic synthesis and is widely used in the pharmaceutical industry. It is known for its ability to undergo a variety of chemical reactions and its ability to act as a catalyst in organic synthesis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 3-amino-2,6-dibromoisonicotinate involves the reaction of 3-cyano-4,6-dibromo-2-methylpyridine with ethyl glycinate hydrochloride in the presence of a base to form Ethyl 3-amino-2,6-dibromoisonicotinate.

Starting Materials
3-cyano-4,6-dibromo-2-methylpyridine, ethyl glycinate hydrochloride, base

Reaction
Step 1: Dissolve 3-cyano-4,6-dibromo-2-methylpyridine and ethyl glycinate hydrochloride in a suitable solvent., Step 2: Add a base to the reaction mixture and stir for a specific time period., Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography., Step 4: Characterize the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Mechanism Of Action

The mechanism of action of EDBIN is not fully understood. However, it is known to be a strong acid, which can act as a proton donor in a variety of chemical reactions. It can also act as a nucleophile, which means it can react with other molecules to form new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of EDBIN are not well understood. However, it is known to be toxic and can cause irritation to the skin and eyes. It can also cause respiratory irritation if inhaled.

Advantages And Limitations For Lab Experiments

EDBIN has several advantages for use in lab experiments. It is a strong acid and can be used in a variety of chemical reactions. It is also relatively inexpensive and can be stored for extended periods of time. However, it is toxic and can cause irritation, so it should be handled with caution.

Future Directions

There are several potential future directions for research on EDBIN. These include: further study of its mechanism of action; further research into its biochemical and physiological effects; development of new synthetic methods for its synthesis; and development of new materials using EDBIN as a starting material. Additionally, further research into its use as a reagent in organic synthesis could lead to the discovery of new uses for EDBIN.

Scientific Research Applications

EDBIN has been used in a wide range of scientific research applications, such as the synthesis of new drugs, the study of enzyme-catalyzed reactions, and the study of the mechanism of action of drugs. It has also been used in the synthesis of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

ethyl 3-amino-2,6-dibromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O2/c1-2-14-8(13)4-3-5(9)12-7(10)6(4)11/h3H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEQLUVVTXALJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2,6-dibromoisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.